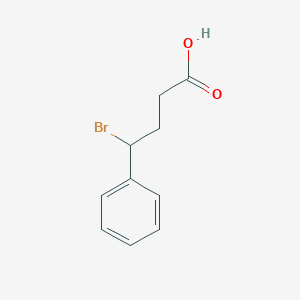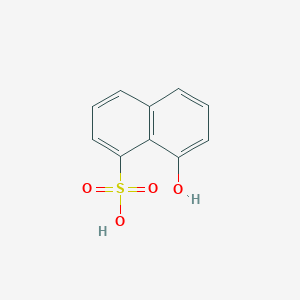
1-Naphthalenesulfonic acid, 8-hydroxy-
Vue d'ensemble
Description
1-Naphthalenesulfonic acid is an organic compound with the molecular formula C10H8O3S and a molecular weight of 208.23 . It is mainly used in the production of dyes .
Synthesis Analysis
1-Naphthalenesulfonic acid was used as a template molecule to prepare a new non-covalent molecularly imprinted polymer for solid-phase extraction of naphthalene sulfonates .Molecular Structure Analysis
The IUPAC Standard InChI for 1-Naphthalenesulfonic acid is InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H, (H,11,12,13) .Chemical Reactions Analysis
Naphthalene-1-sulfonic acid undergoes many reactions, some of which are or were of commercial interest. Upon heating with dilute aqueous acid, it reverts to naphthalene. Fusion with sodium hydroxide followed by acidification gives 1-naphthol .Physical And Chemical Properties Analysis
1-Naphthalenesulfonic acid is a solid substance . It has a melting point of 77-79 °C (lit.) . It is freely soluble in alcohol and water, and slightly soluble in diethyl ether .Applications De Recherche Scientifique
Application 1: Study of Biological Systems
- Summary of the Application: ANS has been used for decades to study biological systems due to its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins . It has been used to study proteins such as serum albumin, apomyoglobin, histone, and alcohol dehydrogenase .
- Methods of Application: The synthesis of ANS and its derivatives has been achieved through microwave-assisted copper(0)-catalyzed Ullmann coupling conditions . This method is efficient and mild, producing ANS derivatives with yields of up to 74% .
- Results or Outcomes: Many of these ANS derivatives have spectral properties distinct from ANS, including improved and diminished quantum yields, different absorption and emission maxima, and complete loss of fluorescence . These unique fluorescence properties make ANS derivatives useful tools to study biological systems .
Application 2: Antibacterial Dye Synthesis
- Summary of the Application: Fungal laccase obtained from a Cerrena unicolor strain was used as an effective biocatalyst for the transformation of ANS into a green-coloured antibacterial compound . This compound can be considered as both an antimicrobial agent and a textile dye .
- Methods of Application: The process of biosynthesis was performed in buffered solutions containing methanol as a co-solvent, allowing better solubilisation of the substrate . The transformation process was optimised in terms of the buffer pH value, laccase activity, and concentrations of the substrate and co-solvent .
- Results or Outcomes: The crude product obtained exhibited low cytotoxicity, antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, and antioxidant properties . Moreover, the synthesised green-coloured compound proved non-allergenic and demonstrated a high efficiency of dyeing wool fibres .
Application 3: Synthesis of Naphthalene Derivatives
- Summary of the Application: ANS is used in the synthesis of various naphthalene derivatives . These derivatives have a wide range of applications in different fields, including dye production .
- Methods of Application: The synthesis of naphthalene derivatives involves several steps, including heating with dilute aqueous acid to revert to naphthalene, fusion with sodium hydroxide followed by acidification to give 1-naphthol, further sulfonation to give 1,5-naphthalene-disulfonic acid, and reduction with triphenylphosphine .
- Results or Outcomes: The synthesis process produces various naphthalene derivatives with different properties, which can be used in different applications .
Application 4: Monitoring of Parathion-Methyl
- Summary of the Application: ANS is used as a fluorescent probe in a new fluorescence analysis method to detect parathion-methyl (PM), a type of organophosphorus pesticide .
- Methods of Application: The method involves the use of platinum nanoparticles (PtNPs) and ANS as a fluorescent probe. The fluorescence of ANS is quenched when it combines with PtNPs, but the fluorescence intensity is restored when thiocholine, a product of the hydrolysis of acetylthiocholine (ATCh) by acetylcholinesterase (AChE), induces the aggregation of PtNPs .
- Results or Outcomes: The method has been successfully used for the determination of PM in water and food samples . The linear range of PM detection was 0.26–53.3 ng/mL, and the limit of detection was 0.17 ng/mL .
Application 5: Biotransformation by Green Algae
- Summary of the Application: The green alga Scenedesmus obliquus can metabolize ANS and partially use the sulfonate as a source of sulfur .
- Methods of Application: The biotransformation process was performed under sulfate limitation in axenic batch cultures .
- Results or Outcomes: The results of this study provide insights into the potential use of green algae in the bioremediation of sulfonated aromatic compounds .
Application 6: Synthesis of Naphthalene Derivatives
- Summary of the Application: ANS is used in the synthesis of various naphthalene derivatives . These derivatives have a wide range of applications in different fields, including dye production .
- Methods of Application: The synthesis of naphthalene derivatives involves several steps, including heating with dilute aqueous acid to revert to naphthalene, fusion with sodium hydroxide followed by acidification to give 1-naphthol, further sulfonation to give 1,5-naphthalene-disulfonic acid, and reduction with triphenylphosphine .
- Results or Outcomes: The synthesis process produces various naphthalene derivatives with different properties, which can be used in different applications .
Application 7: Monitoring of Parathion-Methyl
- Summary of the Application: ANS is used as a fluorescent probe in a new fluorescence analysis method to detect parathion-methyl (PM), a type of organophosphorus pesticide .
- Methods of Application: The method involves the use of platinum nanoparticles (PtNPs) and ANS as a fluorescent probe. The fluorescence of ANS is quenched when it combines with PtNPs, but the fluorescence intensity is restored when thiocholine, a product of the hydrolysis of acetylthiocholine (ATCh) by acetylcholinesterase (AChE), induces the aggregation of PtNPs .
- Results or Outcomes: The method has been successfully used for the determination of PM in water and food samples . The linear range of PM detection was 0.26–53.3 ng/mL, and the limit of detection was 0.17 ng/mL .
Application 8: Biotransformation by Green Algae
- Summary of the Application: The green alga Scenedesmus obliquus can metabolize ANS and partially use the sulfonate as a source of sulfur .
- Methods of Application: The biotransformation process was performed under sulfate limitation in axenic batch cultures .
- Results or Outcomes: The results of this study provide insights into the potential use of green algae in the bioremediation of sulfonated aromatic compounds .
Safety And Hazards
1-Naphthalenesulfonic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
8-hydroxynaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6,11H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBZGGKAUXTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059449 | |
| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenesulfonic acid, 8-hydroxy- | |
CAS RN |
117-22-6 | |
| Record name | 1-Naphthol-8-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol-8-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthol-8-sulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxynaphthalenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

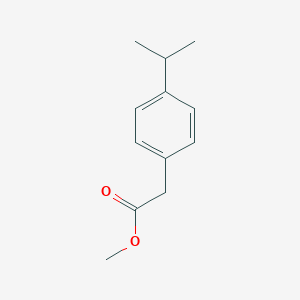
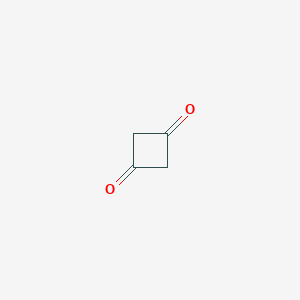
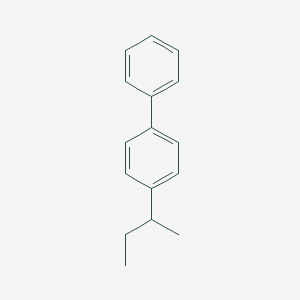
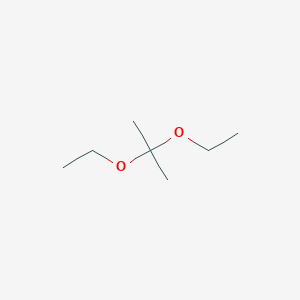
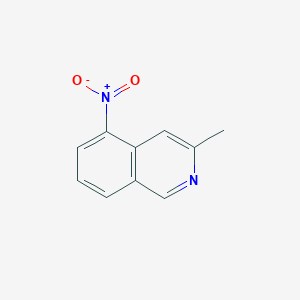
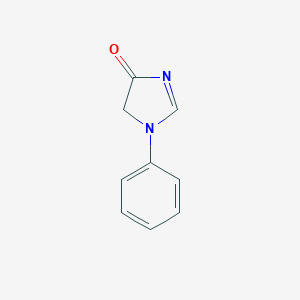
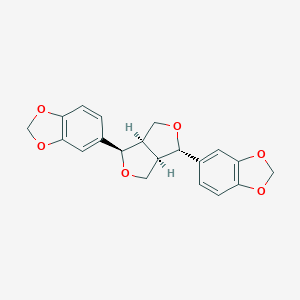
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
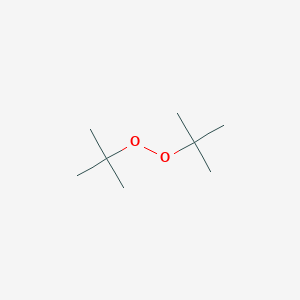
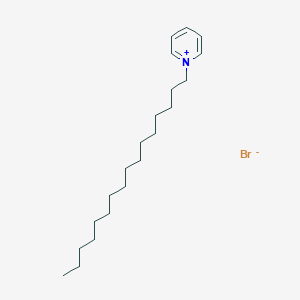
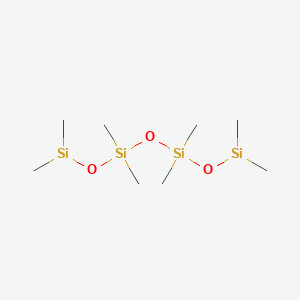
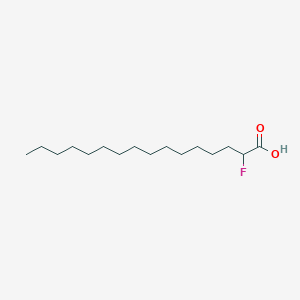
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
